(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol
Description
The compound (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol (CAS: 1206970-17-3) is a triazolo-pyrimidine derivative with a molecular formula of C10H14N6O2 and a molecular weight of 250.26 g/mol . Its structure features a triazolo[4,5-d]pyrimidine core substituted with an amino group at position 7, a tetrahydrofuran-2-ylmethyl group at position 3, and a hydroxymethyl group at position 5 (Figure 1).
Properties
IUPAC Name |
[7-amino-3-(oxolan-2-ylmethyl)triazolo[4,5-d]pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-9-8-10(13-7(5-17)12-9)16(15-14-8)4-6-2-1-3-18-6/h6,17H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVBEBFGNEDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC(=NC(=C3N=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126741 | |
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-17-3 | |
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders.
Mode of Action
It is known that triazole derivatives interact with their targets through hydrogen-bonding and dipole interactions.
Biological Activity
The compound (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The compound features a triazolo-pyrimidine core with an amino group at the 7-position and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Recent studies have explored various synthetic routes to optimize yield and purity while maintaining biological activity.
Antiplatelet Activity
Research indicates that compounds within the triazolo[4,5-d]pyrimidine series exhibit significant antiplatelet activity. A study synthesized several analogues related to ticagrelor, a known antiplatelet agent. The results showed that modifications to the triazolo-pyrimidine structure could maintain or enhance antiplatelet effects while potentially reducing antibacterial activity. For instance, specific derivatives demonstrated fold-inhibition values against platelet aggregation comparable to ticagrelor itself .
Antibacterial Activity
While some derivatives showed promising antibacterial properties against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), the relationship between antiplatelet and antibacterial activities is complex. Notably, certain modifications led to a loss of antibacterial efficacy without affecting antiplatelet activity. This dissociation suggests distinct mechanisms of action for these biological activities .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Triazolo-pyrimidine derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In vitro studies demonstrated that certain analogues could significantly inhibit LSD1 activity, leading to reduced cell proliferation in various cancer cell lines. For example, specific derivatives exhibited IC50 values in the low micromolar range against leukemia cells .
Case Study 1: Antiplatelet Activity Evaluation
A series of triazolo[4,5-d]pyrimidines were evaluated for their antiplatelet activity using in vitro assays. The study found that compound modifications at the 7-position could enhance inhibitory effects on platelet aggregation. The most potent compounds achieved fold-inhibition values exceeding those of ticagrelor under similar conditions .
Case Study 2: Anticancer Activity Against Leukemia Cells
In a separate study focusing on anticancer properties, compounds derived from the triazolo-pyrimidine scaffold were tested against MGC-803 gastric cancer cells. Results indicated significant inhibition of cell migration and proliferation upon treatment with selected analogues, highlighting their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The SAR of triazolo-pyrimidine derivatives indicates that specific functional groups and substituents play critical roles in modulating biological activity:
| Compound | Substituent | Antiplatelet Activity (Fold-inhibition) | Antibacterial Activity (MIC) |
|---|---|---|---|
| 7a | H | 10 | >100 mM |
| 7b | CH₃ | 15 | >100 mM |
| 7c | NH₂ | 20 | <50 mM |
| 7d | OH | 12 | >100 mM |
This table summarizes findings from multiple studies indicating that while some compounds retain strong antiplatelet effects, their antibacterial efficacy may vary significantly based on structural modifications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structural analogs (Table 1):
Functional Implications
Metabolic Stability: The fluorinated analog (2055114-30-0) likely exhibits greater metabolic resistance due to the C-F bond’s stability, a common strategy in drug design to prolong half-life. In contrast, the target compound’s tetrahydrofuran group may undergo oxidative metabolism more readily.
Solubility and Bioavailability: The piperazinyl-ethanol derivative (1286703-57-8) benefits from the piperazine ring’s basicity and the ethanol group, which enhance aqueous solubility. The target compound lacks ionizable groups beyond the amino and methanol, possibly limiting solubility.
Target Interaction: The p-tolylamino group in 1286703-57-8 could facilitate hydrophobic interactions with enzyme pockets, whereas the target compound’s smaller substituents (tetrahydrofuran, methanol) may favor interactions with polar or shallow binding sites. The fluorine in 2055114-30-0 might alter electronic properties, affecting hydrogen bonding or dipole interactions compared to the target compound’s non-fluorinated structure.
Q & A
Q. What are the recommended synthetic protocols for preparing (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol?
The synthesis of triazolo-pyrimidine derivatives typically involves one-pot multicomponent reactions. For example, analogous compounds are synthesized by refluxing triazole derivatives with ethyl cyanoacetate in ethanol/water mixtures using catalysts like tetramethylpiperidine (TMPD) to achieve high yields (~92%). Post-synthesis purification via recrystallization from ethanol is critical to obtain ≥95% purity . Adjustments to substituents (e.g., tetrahydrofuran-2-ylmethyl groups) may require modified reaction conditions, such as controlled temperature (65–70°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Structural characterization : Use and NMR to confirm the triazolo-pyrimidine core, tetrahydrofuran substitution, and hydroxymethyl group. X-ray crystallography is recommended for resolving stereochemical ambiguities in chiral centers (e.g., tetrahydrofuran substituents) .
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity. Mass spectrometry (ESI-MS) validates molecular weight .
Q. What storage conditions are optimal for maintaining compound stability?
Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydroxymethyl group. Long-term stability studies recommend avoiding exposure to light or humidity, which can degrade the triazolo ring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s kinase inhibition potential?
- In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) to measure IC values. Include ATP-competitive controls to confirm mechanism .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase active sites (PDB database) to predict binding modes. Focus on interactions between the tetrahydrofuran group and hydrophobic kinase pockets .
Q. How should structural modifications be prioritized to enhance bioavailability while retaining activity?
- Structure-activity relationship (SAR) : Replace the hydroxymethyl group with prodrug moieties (e.g., acetyl esters) to improve membrane permeability. Compare logP values (via HPLC) of derivatives to balance hydrophilicity and absorption .
- Metabolic stability : Test microsomal half-life (human liver microsomes) and CYP450 inhibition profiles. Fluorinated analogs (e.g., ’s fluorinated derivative) may enhance metabolic stability .
Q. What methodological approaches resolve contradictions in solubility data across studies?
- Solubility profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and cosolvents (DMSO/PEG 400) to determine intrinsic solubility. Hansen solubility parameters (HSPiP software) can predict solvent compatibility .
- Crystallinity analysis : Compare amorphous vs. crystalline forms via powder X-ray diffraction (PXRD). Amorphous forms generally exhibit higher solubility but lower stability .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Cellular assays : Use CRISPR-engineered cell lines with kinase knockouts to confirm target specificity. Measure downstream phosphorylation markers via Western blot .
- In vivo models : Administer the compound in rodent xenograft models (e.g., breast cancer cell lines) and quantify tumor growth inhibition. Pair with PET imaging (e.g., -FDG) to assess metabolic effects .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in biological activity across assay platforms?
- Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls. Normalize data to account for inter-assay variability .
- Dose-response validation : Perform triplicate experiments with staggered concentrations to ensure reproducibility. Use nonlinear regression (GraphPad Prism) to calculate EC/IC .
Q. What strategies mitigate synthetic byproduct formation during scale-up?
- Process optimization : Employ flow chemistry to control exothermic reactions and minimize side products. Monitor intermediates via inline FTIR .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from regioisomeric byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
